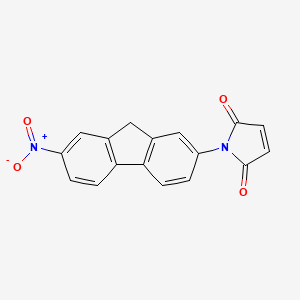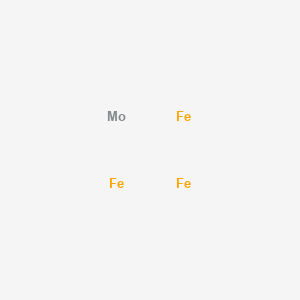
Iron;molybdenum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron molybdenum compounds, particularly iron molybdate (Fe₂(MoO₄)₃), are significant in various industrial and scientific applications. These compounds are known for their catalytic properties, especially in the oxidation of methanol to formaldehyde. Iron molybdate is a mixed metal oxide that combines the properties of both iron and molybdenum, making it a versatile material in various fields.
准备方法
Synthetic Routes and Reaction Conditions
Iron molybdate can be synthesized through several methods, including:
-
Co-precipitation Method: : This involves the co-precipitation of iron and molybdenum salts from an aqueous solution, followed by calcination. The process typically uses iron nitrate and ammonium molybdate as precursors, which are precipitated using a base such as ammonium hydroxide .
-
Sol-Gel Method: : This method involves the hydrolysis and polycondensation of metal alkoxides. Iron and molybdenum alkoxides are mixed and subjected to controlled hydrolysis, leading to the formation of a gel that is then dried and calcined to obtain iron molybdate .
-
Dicarboxylate Decomposition: : Iron molybdate catalysts can also be synthesized via the decomposition of iron and molybdenum dicarboxylates. This method has been shown to produce catalysts with improved formaldehyde yields .
Industrial Production Methods
Industrial production of iron molybdate typically involves the Formox process, which uses mixed metal oxide catalysts for the partial oxidation of methanol to formaldehyde. The catalysts are prepared by co-precipitating metal nitrate solutions and calcining the resulting precursors .
化学反应分析
Iron molybdenum compounds undergo various chemical reactions, including:
-
Oxidation: : Iron molybdate is primarily used as a catalyst in the oxidation of methanol to formaldehyde. The reaction involves the partial oxidation of methanol in the presence of oxygen, producing formaldehyde and water .
-
Reduction: : Iron molybdenum compounds can be reduced under specific conditions, leading to the formation of lower oxidation state compounds .
-
Substitution: : These compounds can undergo substitution reactions where ligands or atoms in the compound are replaced by other atoms or groups .
Common reagents used in these reactions include oxygen for oxidation processes and hydrogen for reduction reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学研究应用
Iron molybdenum compounds have a wide range of scientific research applications:
-
Catalysis: : They are extensively used as catalysts in the chemical industry, particularly in the production of formaldehyde from methanol .
-
Materials Science: : These compounds are studied for their unique structural and electronic properties, which make them suitable for various advanced materials applications .
-
Biology and Medicine: : Iron molybdenum enzymes play crucial roles in biological systems, including nitrogen fixation in plants and various metabolic processes in animals .
-
Environmental Science: : Iron molybdenum isotopes are used in tracing industrial pollution and understanding the transport pathways of heavy metals in the environment .
作用机制
The mechanism of action of iron molybdenum compounds, particularly in catalysis, involves the interaction of the metal centers with reactant molecules. In the oxidation of methanol, for example, the iron and molybdenum centers facilitate the transfer of oxygen to methanol, producing formaldehyde and water. The catalytic activity is attributed to the ability of these metal centers to undergo redox cycles, alternating between different oxidation states .
In biological systems, iron molybdenum enzymes, such as nitrogenase, facilitate the reduction of nitrogen to ammonia. This process involves the transfer of electrons from iron-sulfur clusters to the molybdenum center, which then reduces nitrogen molecules .
相似化合物的比较
Iron molybdenum compounds can be compared with other similar compounds, such as:
-
Iron Tungstate (Fe₂(WO₄)₃): : Similar to iron molybdate, iron tungstate is used as a catalyst in oxidation reactions. iron molybdate is generally preferred due to its higher catalytic efficiency and stability .
-
Iron Vanadate (FeVO₄): : This compound is also used in catalysis but has different electronic properties and reactivity compared to iron molybdate .
-
Molybdenum Carbide (Mo₂C): : Molybdenum carbide is another important catalyst, particularly in hydrocarbon processing. It has different structural and electronic properties compared to iron molybdate, making it suitable for different types of reactions .
Iron molybdenum compounds are unique due to their combination of iron and molybdenum properties, which provide a balance of catalytic activity, stability, and versatility in various applications.
属性
CAS 编号 |
12023-49-3 |
|---|---|
分子式 |
Fe3Mo |
分子量 |
263.49 g/mol |
IUPAC 名称 |
iron;molybdenum |
InChI |
InChI=1S/3Fe.Mo |
InChI 键 |
DEDMICCNSXZDJO-UHFFFAOYSA-N |
规范 SMILES |
[Fe].[Fe].[Fe].[Mo] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


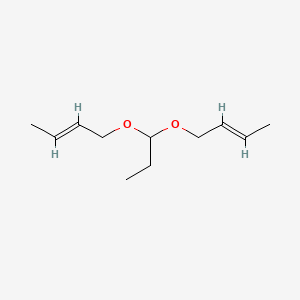
![Octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione](/img/structure/B14729555.png)
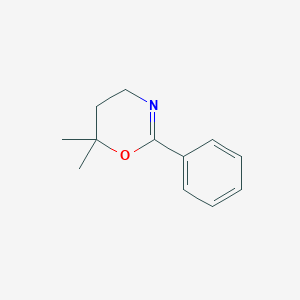
![N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B14729560.png)
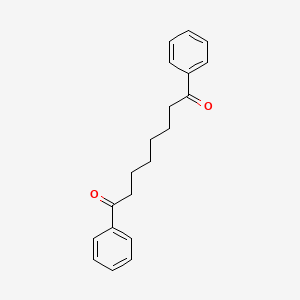
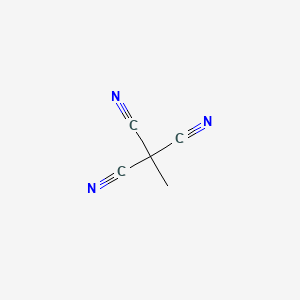

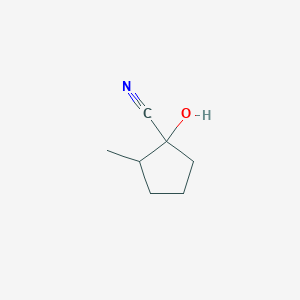
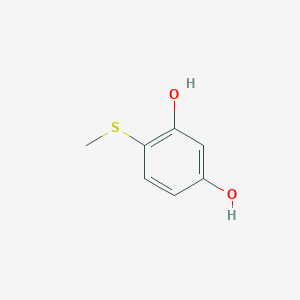
![2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729607.png)
![1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14729609.png)

![N-[(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B14729613.png)
